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molecular formula C5H9IO2 B3021156 Ethyl 3-iodopropanoate CAS No. 6414-69-3

Ethyl 3-iodopropanoate

Cat. No. B3021156
M. Wt: 228.03 g/mol
InChI Key: KZTNQOAFISZIEI-UHFFFAOYSA-N
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Patent
US08247429B2

Procedure details

Under an argon gas atmosphere, a mixture of zinc (21.0 g, 321 mmol) and 1,2-dibromoethane (1.40 mL, 16.2 mmol) in tetrahydrofuran (105 mL) was stirred at 80° C. for 20 min. After cooling to room temperature, chlorotrimethylsilane (400 μL, 3.13 mmol) was added at room temperature, and the mixture was stirred for 30 min. A solution of ethyl 3-iodopropanoate (60.0 g, 263 mmol) in tetrahydrofuran (53 mL) was added dropwise to the mixture at room temperature, and the mixture was stirred at 40° C. for 3 hr. A solution of copper(I) cyanide (19.2 g, 214 mmol) and lithium chloride (18.3 g, 432 mmol) in tetrahydrofuran (50 mL) was added dropwise to the mixture at 0° C., and the mixture was stirred for 30 min. This mixture was added dropwise at −78° C. under an argon gas atmosphere to a mixture obtained by stirring a solution of ethyl chlorocarbonate (19.4 mL, 203 mmol) and methyl nicotinate (27.8 g, 203 mmol) in tetrahydrofuran (105 mL) at 0° C. for 30 min, and the mixture was stirred for 12 hr while heating to room temperature. The reaction solution was diluted with saturated aqueous sodium hydrogen carbonate solution, and the mixture was filtered. The filtrate was concentrated under reduced pressure, and the insoluble material was filtered off. The filtrate was extracted with ethyl acetate, and the extract was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. Xylene (105 mL) and sulfur (20.0 g, 624 mmol) were added to the residue, and the mixture was stirred at 140° C. for 12 hr. After cooling to room temperature, the insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=10/90→30/70) to give the title compound (20.5 g, yield 43%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Two
Name
Quantity
21 g
Type
catalyst
Reaction Step Two
Quantity
400 μL
Type
catalyst
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
105 mL
Type
solvent
Reaction Step Four
Quantity
60 g
Type
reactant
Reaction Step Five
Quantity
53 mL
Type
solvent
Reaction Step Five
Name
copper(I) cyanide
Quantity
19.2 g
Type
reactant
Reaction Step Six
Quantity
18.3 g
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
19.4 mL
Type
reactant
Reaction Step Seven
Quantity
27.8 g
Type
reactant
Reaction Step Seven
Quantity
105 mL
Type
solvent
Reaction Step Seven
Yield
43%

Identifiers

REACTION_CXSMILES
BrCCBr.I[CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].[Cu]C#N.[Cl-].[Li+].C(Cl)(=O)OCC.[C:24]([O:32][CH3:33])(=[O:31])[C:25]1[CH:30]=[CH:29][CH:28]=[N:27][CH:26]=1.[S]>O1CCCC1.C(=O)([O-])O.[Na+].[Zn].Cl[Si](C)(C)C.C1(C)C(C)=CC=CC=1>[CH2:11]([O:10][C:8](=[O:9])[CH2:7][CH2:6][C:30]1[C:25]([C:24]([O:32][CH3:33])=[O:31])=[CH:26][N:27]=[CH:28][CH:29]=1)[CH3:12] |f:3.4,9.10,^3:33|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
105 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
21 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
400 μL
Type
catalyst
Smiles
Cl[Si](C)(C)C
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
[S]
Name
Quantity
105 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Five
Name
Quantity
60 g
Type
reactant
Smiles
ICCC(=O)OCC
Name
Quantity
53 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
copper(I) cyanide
Quantity
19.2 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
18.3 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
19.4 mL
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
27.8 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)OC
Name
Quantity
105 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 40° C. for 3 hr
Duration
3 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
This mixture was added dropwise at −78° C. under an argon gas atmosphere to a mixture
CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
the mixture was stirred for 12 hr
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
while heating to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
STIRRING
Type
STIRRING
Details
the mixture was stirred at 140° C. for 12 hr
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane=10/90→30/70)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC(CCC1=CC=NC=C1C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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